molecular formula C10H9NOS B3390921 (5-Phenyl-1,2-oxazol-3-YL)methanethiol CAS No. 1267005-22-0

(5-Phenyl-1,2-oxazol-3-YL)methanethiol

Cat. No.: B3390921
CAS No.: 1267005-22-0
M. Wt: 191.25 g/mol
InChI Key: GJAYRBJBJANKSX-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2-oxazol-3-YL)methanethiol is an organic compound characterized by the presence of a phenyl group attached to an oxazole ring, which is further connected to a methanethiol group

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAYRBJBJANKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267005-22-0
Record name (5-phenyl-1,2-oxazol-3-yl)methanethiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-1,2-oxazol-3-YL)methanethiol typically involves the cyclization of appropriate precursors

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution processes efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid or sulfoxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions are common, where the methanethiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted oxazole derivatives with different functional groups replacing the methanethiol group.

Scientific Research Applications

Chemistry: (5-Phenyl-1,2-oxazol-3-YL)methanethiol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities. It may serve as a precursor for the synthesis of pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is also explored for its applications in materials science, particularly in the development of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which (5-Phenyl-1,2-oxazol-3-YL)methanethiol exerts its effects depends on its interaction with molecular targets. The oxazole ring can interact with various enzymes or receptors, while the methanethiol group can form covalent bonds with biological molecules, potentially altering their function. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • (5-Methyl-1,2-oxazol-3-YL)methanethiol
  • (5-Phenyl-1,2-oxazol-3-YL)methanol
  • (5-Phenyl-1,2-oxazol-3-YL)ethanethiol

Comparison: (5-Phenyl-1,2-oxazol-3-YL)methanethiol is unique due to the presence of both a phenyl group and a methanethiol group attached to the oxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, (5-Methyl-1,2-oxazol-3-YL)methanethiol lacks the phenyl group, which may result in different chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

(5-Phenyl-1,2-oxazol-3-YL)methanethiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound this compound features an oxazole ring substituted with a phenyl group and a thiol group. The presence of the sulfur atom in the thiol group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial and antifungal properties.
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Cellular Targets : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
  • Inhibition of Kinases : Similar compounds have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
  • Modulation of Signaling Pathways : By affecting key signaling pathways, this compound may influence processes such as apoptosis and cell proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined as follows:

PathogenMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.039

These results indicate that the compound possesses potent antimicrobial properties, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

The cytotoxic effects of this compound were tested on several cancer cell lines using the SRB assay. The results showed varying degrees of growth inhibition:

Cell LineGI50 (µM)
MDA-MB-453 (Breast)11
A549 (Lung)15
HeLa (Cervical)25

These findings suggest that the compound may serve as a lead for developing anticancer therapies .

Study on Enzyme Inhibition

A recent study focused on the inhibitory effects of this compound on specific kinases involved in cancer progression. The compound demonstrated significant inhibition of CDK2 activity, leading to cell cycle arrest in treated cancer cells. This effect was quantified using enzyme assays that measured residual kinase activity post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Phenyl-1,2-oxazol-3-YL)methanethiol
Reactant of Route 2
(5-Phenyl-1,2-oxazol-3-YL)methanethiol

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